

# 2-Isopropyl-5-methyl-2-hexenal NMR and mass spectrum analysis

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## Compound of Interest

Compound Name: 2-Isopropyl-5-methyl-2-hexenal

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An In-depth Technical Guide to the Spectroscopic Analysis of **2-Isopropyl-5-methyl-2-hexenal**

## Introduction

**2-Isopropyl-5-methyl-2-hexenal** is an  $\alpha,\beta$ -unsaturated aldehyde with the chemical formula  $C_{10}H_{18}O$  and a molecular weight of 154.25 g/mol .<sup>[1][2]</sup> This compound is a significant volatile aroma constituent found in natural products such as malted barley, roasted coffee beans, and cocoa. Its characteristic fruity, woody, and green aroma profile makes it a valuable ingredient in the flavor and fragrance industry.<sup>[3][4]</sup> The structural elucidation of such molecules is paramount for quality control, synthesis verification, and understanding their biochemical origins, such as formation via the Maillard reaction.

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy data for **2-isopropyl-5-methyl-2-hexenal**. As a senior application scientist, the objective is to not only present the data but to explain the causal relationships behind the observed spectra, providing a robust framework for researchers, chemists, and drug development professionals for the unambiguous identification and characterization of this molecule and related structures.

For clarity throughout this guide, the following atomic numbering scheme will be used for **2-isopropyl-5-methyl-2-hexenal**:

Figure 1: Structure and numbering of **2-isopropyl-5-methyl-2-hexenal**.

## Part 1: Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a volatile compound like **2-isopropyl-5-methyl-2-hexenal**, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.

### Experimental Protocol: GC-MS

- Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane. Ensure the sample is free of non-volatile impurities.
- GC-MS Parameters:
  - Injector: Split mode (e.g., 50:1 ratio) at 250 °C. Injection volume: 1 µL.
  - GC Column: A non-polar column (e.g., DB-5 or HP-1, 30 m x 0.25 mm x 0.25 µm) is suitable.
  - Oven Program: Initial temperature of 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min). This program should be optimized for the specific sample matrix.
- MS Parameters:
  - Ion Source: Electron Ionization (EI).
  - Ionization Energy: 70 eV.
  - Source Temperature: 230 °C.
  - Mass Range: m/z 35-300.

### Analysis of the EI Mass Spectrum

The EI mass spectrum provides a fingerprint of the molecule based on its fragmentation pattern upon electron impact. The fragmentation is governed by the formation of the most stable

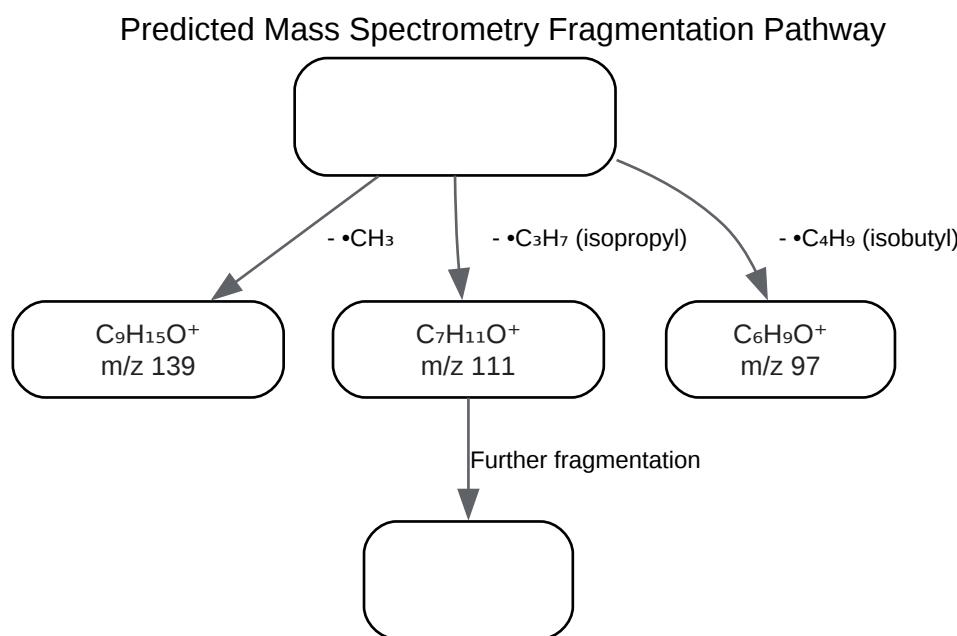
carbocations. For  $\alpha,\beta$ -unsaturated aldehydes, fragmentation is influenced by the carbonyl group, the double bond, and the alkyl substituents.[5][6]

The molecular ion ( $M^{+}\cdot$ ) peak is expected at  $m/z$  154, corresponding to the molecular formula  $C_{10}H_{18}O^{+}\cdot$ .[1] The fragmentation pattern is dominated by cleavages that form stable, resonance-stabilized, or highly substituted carbocations.[7][8]

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of **2-Isopropyl-5-methyl-2-hexenal**

<b>m/z</b>	<b>Predicted Ion Structure</b>	<b>Fragmentation Pathway</b>	<b>Predicted Relative Abundance</b>
154	$[C_{10}H_{18}O]^{+}\cdot$	Molecular Ion ( $M^{+}\cdot$ )	Low to Medium
139	$[C_9H_{15}O]^{+}$	Loss of a methyl radical ( $\cdot CH_3$ ) from the isobutyl group.	Low
111	$[C_7H_{11}O]^{+}$	Loss of an isopropyl radical ( $\cdot C_3H_7$ ) from C2 ( $\alpha$ -cleavage).	Medium
97	$[C_6H_9O]^{+}$	Loss of an isobutyl radical ( $\cdot C_4H_9$ ) from C3.	Medium to High
83	$[C_6H_{11}]^{+}$	Cleavage at the C3-C4 bond with hydrogen rearrangement.	Medium
43	$[C_3H_7]^{+}$	Isopropyl cation. Highly stable secondary carbocation.	High (likely Base Peak)
29	$[CHO]^{+}$	Acylium ion from cleavage at C1-C2.	Low

- Causality of Fragmentation: The high abundance of the  $m/z$  43 fragment is a direct consequence of the stability of the secondary isopropyl carbocation, a common feature in molecules with this moiety.[8] The loss of the larger isopropyl group from the  $\alpha$ -position (C2) to yield the  $m/z$  111 ion is also a favorable process. Cleavage of the bond next to the carbonyl group is a characteristic fragmentation pathway for aldehydes.[6][9] A patent for a related synthesis describes the base peak at  $m/e$  43, supporting this prediction.[10]



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Figure 2: Predicted EI fragmentation pathway for **2-isopropyl-5-methyl-2-hexenal**.

## Part 2: NMR Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence of the carbon skeleton and the connectivity of atoms.

### Experimental Protocol: NMR

- Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).  $\text{CDCl}_3$  is a standard choice for its good solubilizing power and well-defined residual solvent peak.

- Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- Experiments:
  - $^1\text{H}$  NMR
  - $^{13}\text{C}\{^1\text{H}\}$  NMR
  - $^1\text{H}$ - $^1\text{H}$  COSY (Correlation Spectroscopy)
  - $^1\text{H}$ - $^{13}\text{C}$  HSQC (Heteronuclear Single Quantum Coherence)
  - $^1\text{H}$ - $^{13}\text{C}$  HMBC (Heteronuclear Multiple Bond Correlation)

## $^1\text{H}$ NMR Spectrum Analysis

The  $^1\text{H}$  NMR spectrum reveals the number of different proton environments and their neighboring protons through chemical shifts and splitting patterns.

Table 2: Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ )

Proton(s)	Multiplicity	Predicted $\delta$ (ppm)	J-Coupling (Hz)	Rationale
H-1	s	9.4 - 9.6	-	Aldehydic proton, highly deshielded by the carbonyl group.[11][12]
H-3	t	6.5 - 6.8	$J \approx 7-8$	Vinylic proton, deshielded by conjugation and coupled to the two H-4 protons.
H-7	sept	2.8 - 3.1	$J \approx 7$	Isopropyl methine, deshielded by the adjacent double bond. Coupled to six H-8/9 protons.
H-4	t	2.1 - 2.3	$J \approx 7-8$	Allylic methylene protons, coupled to the H-3 and H-5 protons.[11][12]
H-5	m	1.7 - 1.9	-	Methine proton, complex splitting.
H-8, H-9	d	1.0 - 1.2	$J \approx 7$	Diastereotopic methyls of the isopropyl group, coupled to H-7.
H-10	d	0.9 - 1.0	$J \approx 6-7$	Methyl group of the isobutyl moiety, coupled to H-5.

## <sup>13</sup>C NMR Spectrum Analysis

The <sup>13</sup>C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 3: Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>)

Carbon(s)	Predicted $\delta$ (ppm)	Rationale
C-1	195 - 200	Aldehyde carbonyl carbon.
C-2	155 - 160	Quaternary vinylic carbon, deshielded by oxygen and alkyl substituent.
C-3	145 - 150	Tertiary vinylic carbon.
C-4	45 - 50	Allylic methylene carbon.
C-5	28 - 32	Methine carbon.
C-7	27 - 31	Isopropyl methine carbon.
C-10	22 - 25	Methyl carbon of the isobutyl group.
C-8, C-9	20 - 23	Isopropyl methyl carbons.

## 2D NMR Correlation Analysis

2D NMR experiments are essential to piece the structure together by establishing through-bond connectivities.

- <sup>1</sup>H-<sup>1</sup>H COSY: This experiment confirms proton-proton couplings. Key expected correlations would be:
  - H-3 with H-4
  - H-4 with H-5
  - H-5 with H-10

- H-7 with H-8 and H-9

Figure 3: Visualization of expected key  $^1\text{H}$ - $^1\text{H}$  COSY correlations.

- $^1\text{H}$ - $^{13}\text{C}$  HSQC: This experiment maps each proton to its directly attached carbon, confirming the assignments made in the 1D spectra.[13][14] For example, the proton signal at ~6.6 ppm will correlate with the carbon signal at ~147 ppm, assigning them as H-3 and C-3, respectively.
- $^1\text{H}$ - $^{13}\text{C}$  HMBC: This is arguably the most crucial experiment for defining the carbon skeleton, as it shows correlations between protons and carbons separated by 2 or 3 bonds.[14][15]
  - Trustworthiness through Self-Validation: The HMBC spectrum provides a self-validating system. For instance, the aldehyde proton (H-1) is a singlet with no COSY correlations. Its structural position is confirmed by its HMBC correlations to C-2 and C-3. This cross-peak is only possible if the aldehyde group is attached to the C-2 position of the hexenal backbone.

#### Key Expected HMBC Correlations:

- H-1 (aldehyde) → C-2, C-3: Confirms the aldehyde position.
- H-3 (vinylic) → C-1, C-2, C-5: Links the double bond to the carbonyl and the isobutyl group.
- H-8/H-9 (isopropyl methyls) → C-7, C-2: Unambiguously places the isopropyl group at the C-2 position.
- H-10 (isobutyl methyl) → C-4, C-5: Confirms the structure of the isobutyl side chain.

Figure 4: Key HMBC correlations confirming the molecular backbone.

## Conclusion

The combined application of mass spectrometry and a suite of NMR experiments provides a powerful and self-validating workflow for the complete structural characterization of **2-isopropyl-5-methyl-2-hexenal**. Mass spectrometry confirms the molecular weight and provides key fragmentation data indicative of the branched alkyl chains. 1D NMR spectroscopy

offers detailed information on the proton and carbon environments, while 2D NMR experiments, particularly COSY and HMBC, unambiguously establish the atomic connectivity. The predicted data, grounded in fundamental principles of spectroscopy, serves as an authoritative guide for the identification of this important flavor and fragrance compound.

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